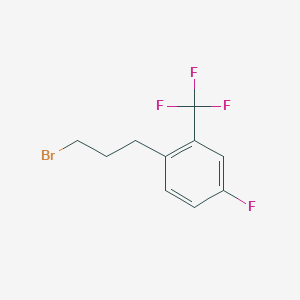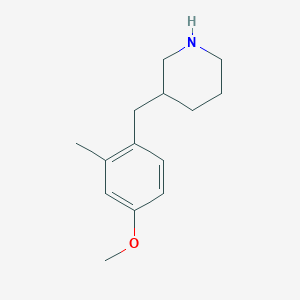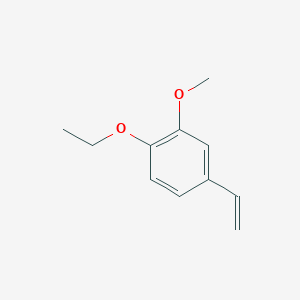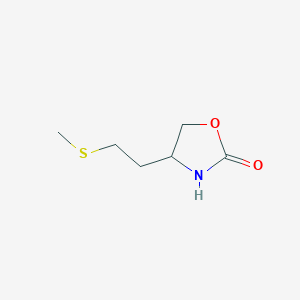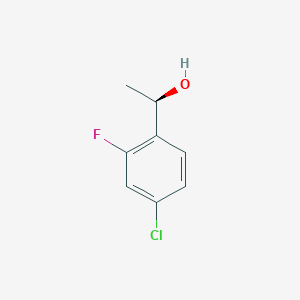
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol may involve catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Types of Reactions:
Oxidation: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
- ®-1-(4-Chloro-2-fluorophenyl)ethanone (oxidation product)
- Various substituted phenyl derivatives (substitution products)
Aplicaciones Científicas De Investigación
®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
- ®-1-(4-Chloro-2-fluorophenyl)ethanone
- ®-1-(4-Chloro-2-fluorophenyl)ethanamine
- ®-1-(4-Chloro-2-fluorophenyl)ethanoic acid
Comparison: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its chiral alcohol functional group, which imparts distinct chemical reactivity and potential biological activity compared to its ketone, amine, and acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8ClFO |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
(1R)-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
Clave InChI |
SFYMSCDTIQQNLH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)Cl)F)O |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
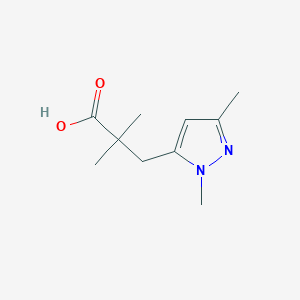

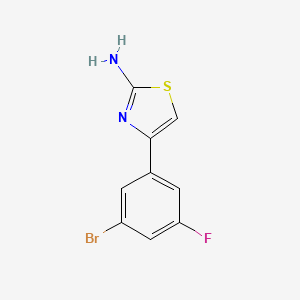
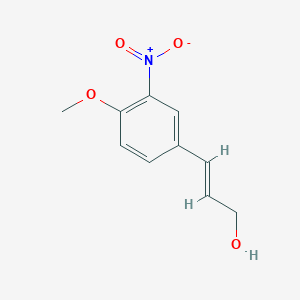
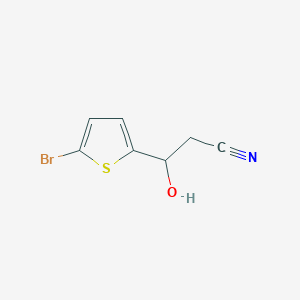
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


